molecular formula C18H21NO2 B14876116 2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide

2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14876116
M. Wt: 283.4 g/mol
InChI Key: ZCPKDJGPAWBSGJ-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an isopropyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring, both connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-isopropylphenylamine with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted aromatic compounds depending on the nature of the substituent.

Scientific Research Applications

2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylphenyl)-N-(4-methoxyphenyl)prop-2-en-1-one
  • 2-(4-isopropylphenyl)-N-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

2-(4-isopropylphenyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both isopropyl and methoxy groups attached to phenyl rings through an acetamide linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-13(2)15-6-4-14(5-7-15)12-18(20)19-16-8-10-17(21-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

ZCPKDJGPAWBSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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